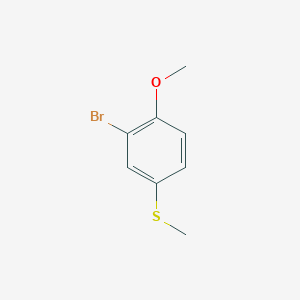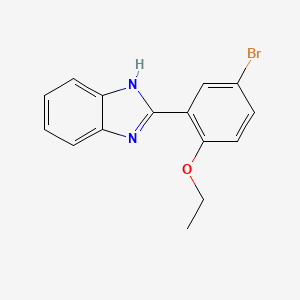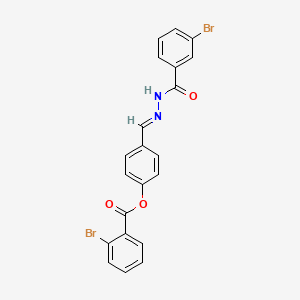
2-Bromo-4-(methylsulfanyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(methylsulfanyl)phenyl methyl ether is an organic compound with the molecular formula C9H11BrOS. It is a brominated aromatic ether with a methylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylsulfanyl)phenyl methyl ether typically involves the bromination of 4-(methylsulfanyl)phenyl methyl ether. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(methylsulfanyl)phenyl methyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation Reactions: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted phenyl ethers with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-4-(methylsulfanyl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methylsulfanyl)phenyl methyl ether depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the methylsulfanyl group undergoes oxidation to form sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific chemical transformation or biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-4-(methylsulfanyl)phenyl methyl ether: Similar structure with an additional methyl group on the benzene ring.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a methylsulfanyl group.
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: Contains a methylsulfonyl group and an ethanone moiety.
Uniqueness
2-Bromo-4-(methylsulfanyl)phenyl methyl ether is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both bromine and methylsulfanyl groups allows for diverse chemical transformations and applications in various fields of research.
Properties
CAS No. |
89980-87-0 |
|---|---|
Molecular Formula |
C8H9BrOS |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-bromo-1-methoxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9BrOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,1-2H3 |
InChI Key |
QYCUNHVHZMIDIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12004806.png)

![(8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12004834.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)

![Ethyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B12004846.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004856.png)

![Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12004860.png)
![5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12004863.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004875.png)
